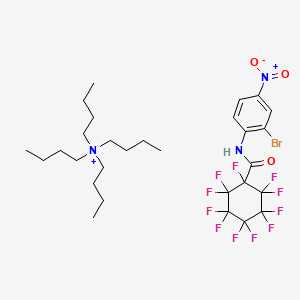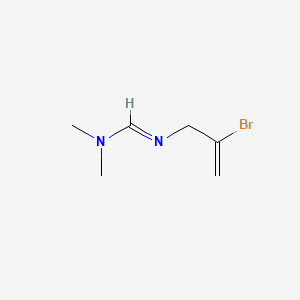
Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is an organic compound with the molecular formula C13H12N2O3S It is known for its unique structural features, which include a benzamido group, a cyano group, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate typically involves the reaction of ethyl cyanoacetate with benzoyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamido or cyano derivatives.
科学的研究の応用
Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the cyano and sulfanylidene groups can participate in nucleophilic or electrophilic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
類似化合物との比較
- Ethyl 3-benzamido-2-cyano-3-thioxopropanoate
- Ethyl 3-benzamido-2-cyano-3-oxopropanoate
Comparison: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and biological activity compared to its analogs with oxo or thioxo groups. This uniqueness makes it a valuable compound for developing new chemical entities with specific properties.
特性
CAS番号 |
111054-16-1 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC名 |
ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C13H12N2O3S/c1-2-18-13(17)10(8-14)12(19)15-11(16)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,15,16,19) |
InChIキー |
GNMCKSFMZLIYKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(=S)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
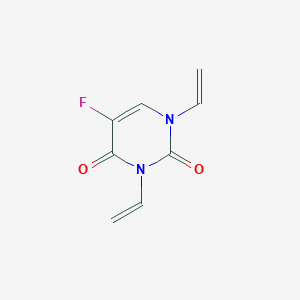
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
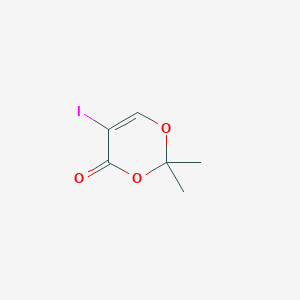
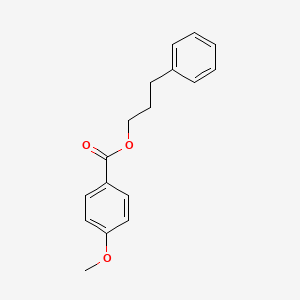


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)
